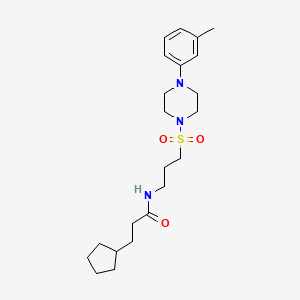
3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide is a useful research compound. Its molecular formula is C22H35N3O3S and its molecular weight is 421.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in pain management and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a cyclopentyl group, a sulfonamide moiety, and a piperazine derivative, which are critical for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its modulation of the P2X3 receptor. This receptor is involved in pain signaling pathways, making the compound a candidate for analgesic therapies.
Key Mechanisms:
- P2X3 Receptor Modulation : The compound acts as an antagonist or modulator of the P2X3 receptor, which is implicated in nociceptive signaling.
- Inhibition of Tumor Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
In Vitro Studies
Research has shown varying degrees of biological activity against different cell lines. The following table summarizes the growth inhibition effects observed in selected studies:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 14 | Moderate activity observed |
| HT29 (Colon) | 10 | Significant growth inhibition |
| U87 (Glioblastoma) | >50 | No notable activity |
| MiaPaCa2 (Pancreatic) | >50 | No notable activity |
These results indicate that while the compound exhibits some efficacy against certain cancer types, it lacks significant activity against others like glioblastoma and pancreatic cancer at the tested concentrations .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively published; however, studies suggest moderate bioavailability and a favorable half-life conducive for therapeutic applications.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Pain Management : A study demonstrated that analogs of this compound effectively reduced pain in animal models by inhibiting P2X3-mediated signaling pathways.
- Cancer Therapy : Another investigation into related piperazine derivatives indicated their potential as cytotoxic agents against various human cancer cell lines, suggesting that modifications to the piperazine structure could enhance efficacy.
特性
IUPAC Name |
3-cyclopentyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-19-6-4-9-21(18-19)24-13-15-25(16-14-24)29(27,28)17-5-12-23-22(26)11-10-20-7-2-3-8-20/h4,6,9,18,20H,2-3,5,7-8,10-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIJPBANQAICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













